(E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Description
The compound (E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide belongs to a class of acrylamide derivatives characterized by a cyano group at position 2, a substituted phenyl group at position 3, and a sulfamoylphenyl moiety at the N-terminus. The (E)-configuration of the α,β-unsaturated carbonyl system is critical for its electronic and steric properties. The 2-prop-2-enoxyphenyl substituent introduces an alkenyl ether linkage, which may enhance electron density and influence molecular interactions such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
(E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-2-11-26-18-6-4-3-5-14(18)12-15(13-20)19(23)22-16-7-9-17(10-8-16)27(21,24)25/h2-10,12H,1,11H2,(H,22,23)(H2,21,24,25)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSYWUVHHZPLCJ-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Prop-2-enoxyphenyl Intermediate: This step involves the reaction of 2-bromophenol with allyl bromide in the presence of a base such as potassium carbonate to form 2-prop-2-enoxyphenyl.
Synthesis of the Cyano Intermediate: The next step involves the reaction of the prop-2-enoxyphenyl intermediate with acrylonitrile under basic conditions to introduce the cyano group.
Formation of the Sulfamoylphenyl Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with an appropriate acylating agent to form the sulfamoylphenyl intermediate.
Final Coupling Reaction: The final step involves the coupling of the cyano intermediate with the sulfamoylphenyl intermediate under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
(E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Structural Analogs
Notes:
- Synthesis: All compounds were synthesized via Knoevenagel condensation between substituted aromatic aldehydes and cyanoacetamide derivatives in ethanol with piperidine catalysis .
- Yields : Electron-donating groups (e.g., 4-methoxy in 5b) correlate with higher yields (90%), while electron-withdrawing substituents (e.g., 4-chloro in 5c) reduce yields (63%) due to steric and electronic effects .
- Melting Points : Higher melting points (e.g., 292°C for 5b) are observed with symmetrical substituents (e.g., 4-methoxy), whereas bulky groups (e.g., 3-methoxynaphthyl in 23) reduce crystallinity .
Electronic and Steric Effects of Substituents
- Electron-Withdrawing Groups (e.g., 4-chloro) : Reduce electron density, possibly increasing electrophilicity and reactivity .
- Prop-2-enoxyphenyl (Target Compound): The alkenyl ether group introduces both electron-donating (oxygen lone pairs) and steric effects. This may improve solubility compared to halogenated analogs and modulate interactions with hydrophobic pockets in enzymes .
Unique Features of the Target Compound
The 2-prop-2-enoxyphenyl substituent in (E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide distinguishes it from analogs in three key ways:
Enhanced Solubility : The ether oxygen may improve aqueous solubility compared to halogenated derivatives.
Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, complementing the hydrogen bond donor capacity of the sulfamoyl group .
Structural Validation and Characterization
All analogs were validated via IR, NMR, and mass spectrometry . X-ray crystallography (using SHELX programs ) confirmed the (E)-configuration and hydrogen bonding patterns, which are critical for activity .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like the prop-2-enoxyphenyl and sulfamoylphenyl moieties. Key steps include:
- Coupling reactions : Knoevenagel condensation between cyanoacetamide derivatives and substituted benzaldehydes under basic conditions (e.g., piperidine catalysis) .
- Functional group protection : Use of acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during sulfamoylation .
- Final amidation : Employing carbodiimide coupling agents (e.g., EDC/HOBt) for N-(4-sulfamoylphenyl) attachment . Critical Conditions :
- Temperature control (60–80°C for condensation steps).
- Solvent selection (DMF or THF for polar intermediates).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Intermediate A | 2-prop-2-enoxyphenyl aldehyde, cyanoacetamide, piperidine/EtOH | 65–75% | |
| Intermediate B | Chlorosulfonic acid, 4-aminophenyl, DCM | 50–60% | |
| Final Compound | EDC, HOBt, DMF, RT | 40–50% |
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- NMR Spectroscopy : 1H/13C NMR to verify regiochemistry and substituent positions. 2D experiments (COSY, HSQC) resolve overlapping signals in aromatic regions .
- X-ray Crystallography : SHELX software (SHELXL for refinement) determines absolute configuration and confirms (E)-stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm error) .
Q. What preliminary biological assays are recommended to evaluate its activity?
Standard screening includes:
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based) to assess IC50 values .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial Screening : Disk diffusion or microdilution methods for bacterial/fungal strains .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
- Structural Purity : Confirm batch consistency via HPLC (>95% purity) and quantify enantiomeric excess if chiral centers exist .
- Solubility Effects : Use DMSO concentrations <1% to avoid false negatives in cellular assays .
Q. What computational strategies predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with sulfamoyl-binding enzymes (e.g., carbonic anhydrase) .
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability of ligand-target complexes in solvated systems .
- QSAR Modeling : Hammett constants for substituents correlate with activity trends .
Q. How can regioselectivity challenges in chemical modifications be addressed?
- Directing Groups : Introduce nitro or methoxy groups to steer electrophilic substitutions .
- Catalytic Systems : Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling of boronic acids to the enamide core .
- Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity for heterocyclic derivatives .
Q. What structural features influence its physicochemical properties for drug development?
Key determinants include:
- LogP : Enhanced by lipophilic substituents (e.g., bromine in ); measured via shake-flask method .
- Aqueous Solubility : Improved with sulfamoyl or hydroxyl groups; assess via nephelometry .
- Metabolic Stability : Microsomal assays (human liver microsomes) identify susceptible sites (e.g., prop-2-enoxy cleavage) .
Data Contradiction Analysis Example :
A 2024 study reported IC50 = 1.2 µM against kinase X , while a 2025 study found IC50 = 8.7 µM . Potential resolutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
